molecular formula C38H38N2O3 B12378570 Aromatase-IN-3

Aromatase-IN-3

Cat. No.: B12378570
M. Wt: 570.7 g/mol
InChI Key: UXLQBWRNQIVOJV-FDEZRRJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aromatase-IN-3 is a potent inhibitor of the enzyme aromatase, which plays a crucial role in the biosynthesis of estrogens from androgens. Aromatase inhibitors are essential in the treatment of hormone-dependent cancers, particularly breast cancer, by reducing estrogen levels and thereby inhibiting the growth of estrogen-dependent tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aromatase-IN-3 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their functionalization to introduce the necessary pharmacophores. Common synthetic routes include the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and cyclization reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Aromatase-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in medicinal chemistry .

Scientific Research Applications

Aromatase-IN-3 has a wide range of applications in scientific research:

Mechanism of Action

Aromatase-IN-3 exerts its effects by binding to the active site of the aromatase enzyme, thereby inhibiting its activity. This inhibition prevents the conversion of androgens to estrogens, leading to reduced estrogen levels. The molecular targets include the aromatase enzyme and the estrogen receptor pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific binding affinity and potency in inhibiting the aromatase enzyme. It has shown superior efficacy in certain preclinical models compared to other inhibitors .

Properties

Molecular Formula

C38H38N2O3

Molecular Weight

570.7 g/mol

IUPAC Name

ethyl 2-[1-[5-[4-[(E)-1,2-diphenylprop-1-enyl]anilino]pentyl]indol-3-yl]-2-oxoacetate

InChI

InChI=1S/C38H38N2O3/c1-3-43-38(42)37(41)34-27-40(35-20-12-11-19-33(34)35)26-14-6-13-25-39-32-23-21-31(22-24-32)36(30-17-9-5-10-18-30)28(2)29-15-7-4-8-16-29/h4-5,7-12,15-24,27,39H,3,6,13-14,25-26H2,1-2H3/b36-28+

InChI Key

UXLQBWRNQIVOJV-FDEZRRJOSA-N

Isomeric SMILES

CCOC(=O)C(=O)C1=CN(C2=CC=CC=C21)CCCCCNC3=CC=C(C=C3)/C(=C(\C)/C4=CC=CC=C4)/C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C(=O)C1=CN(C2=CC=CC=C21)CCCCCNC3=CC=C(C=C3)C(=C(C)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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